molecular formula C16H32O2 B1588483 Palmitic acid-1-13C CAS No. 57677-53-9

Palmitic acid-1-13C

Cat. No. B1588483
CAS RN: 57677-53-9
M. Wt: 257.42 g/mol
InChI Key: IPCSVZSSVZVIGE-LOYIAQTISA-N
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Description

Palmitic acid-1-13C is the 13C-labeled Palmitic acid . It is a long-chain saturated fatty acid commonly found in both animals and plants . It can induce the expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer binding protein homologous protein (CHOP) in mouse granulosa cells .


Synthesis Analysis

Palmitic acid-1-13C is synthesized from carbohydrates, marking the first step of fatty acid synthesis . It is a common analyte in metabolic research due to its key role in metabolism .


Molecular Structure Analysis

The linear formula of Palmitic acid-1-13C is CH3(CH2)14CO2H . Its molecular weight is 257.42 .


Chemical Reactions Analysis

Palmitic acid-1-13C is a metabolite of carbohydrates and is the first step of fatty acid synthesis . It plays a key role in metabolism and is a common analyte in metabolic research .


Physical And Chemical Properties Analysis

Palmitic acid-1-13C is a solid substance with a melting point of 61-64 °C .

Scientific Research Applications

Metabolic Studies

Metabolic Disposal and Gender/Age Effects : A study by Jones et al. (1998) investigated the effect of age and gender on the metabolic disposal of [1-13C]palmitic acid. The research found variations in the excretion of 13CO2 among subjects, indicating differences in the metabolic processing of palmitic acid related to age and gender. Such studies help in understanding how dietary fats are utilized by different demographics (Jones et al., 1998).

Gastrointestinal Handling in Health and Disease : Another study by Murphy et al. (1997) examined the gastrointestinal handling of [1-13C]palmitic acid in healthy controls versus patients with cystic fibrosis, revealing insights into the absorption of saturated fatty acids in health and disease contexts (Murphy et al., 1997).

Imaging and Diagnostic Applications

Myocardial Imaging : Welch et al. (1983) discussed the production of carbon-11 labeled palmitic acid for studies of myocardial metabolism, highlighting the use of radioactively labeled palmitic acid in imaging to assess heart function (Welch et al., 1983).

Nutritional Implications

Dietary Fat Oxidation Measurement : Votruba et al. (2001) validated the use of deuterium-labeled palmitic acid for measuring dietary fat oxidation, offering a method for accurately tracking how dietary fats are metabolized in the body (Votruba et al., 2001).

Physiological and Biochemical Studies

Inflammatory Response in Macrophages : Korbecki and Bajdak-Rusinek (2019) reviewed the molecular mechanisms by which palmitic acid influences the inflammatory response in macrophages, showing the complex biochemical pathways activated by saturated fatty acids (Korbecki & Bajdak-Rusinek, 2019).

Future Directions

Palmitic acid-1-13C is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS . It represents 10-20% of human dietary fat intake and comprises approximately 25 and 65% of human total plasma lipids and saturated fatty acids, respectively . Future research may explore its role in metabolic syndrome and type 2 diabetes, as red blood cell palmitic acid levels are increased in patients with these conditions compared to individuals without these conditions .

properties

IUPAC Name

(113C)hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-LOYIAQTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432301
Record name Palmitic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitic acid-1-13C

CAS RN

57677-53-9
Record name Palmitic acid-1-13c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitic acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic acid-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PALMITIC ACID-1-13C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQO35IYD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
EE Mosley, MA McGuire - Lipids, 2007 - Wiley Online Library
There is limited methodology available to quantitatively assess the activity of the Δ 9 ‐desaturase enzyme in vivo without chemically inhibiting the enzyme or using radioactively labeled …
Number of citations: 53 aocs.onlinelibrary.wiley.com
AE Jones, M Stolinski, RD Smith, JL Murphy… - British Journal of …, 1999 - cambridge.org
The gastrointestinal handling and metabolic disposal of [1-13C]palmitic acid, [1-13C]stearic acid and [1-13C]oleic acid administered within a lipid–casein–glucose–sucrose emulsion …
Number of citations: 93 www.cambridge.org
J Villalaín, JC Gómez-Fernández - Chemistry and physics of lipids, 1992 - Elsevier
Fourier transform infrared spectroscopy has been used to study [1- 13 C]palmitic acid and l-α-[dipalmitoyl-D31 2 ]phosphatidylcholine mixtures. The specific isotope labelling of these …
Number of citations: 12 www.sciencedirect.com
N Gotoh, K Moroda, H Watanabe, K Yoshinaga… - Journal of oleo …, 2008 - jstage.jst.go.jp
Fatty acids are converted into energy via beta-oxidation. Although almost all natural occurring fatty acids are even-numbered, there are some odd-numbered fatty acids too. The details …
Number of citations: 36 www.jstage.jst.go.jp
JC Metcalfe, NJM Birdsall, AG Lee - FEBS letters, 1972 - core.ac.uk
Recently we have shown that aqueous suspensions of sonicated lecithin vesicles yield high resolution 13C NMR spectra, which allow the spin lattice relaxation times (I’,) to be …
Number of citations: 63 core.ac.uk
LJ Kirschman, MD McCue, JG Boyles… - Journal of …, 2017 - journals.biologists.com
Variation in environmental conditions during larval life stages can shape development during critical windows and have lasting effects on the adult organism. Changes in larval …
Number of citations: 33 journals.biologists.com
CM Scrimgeour - Lipids in Health and Nutrition, 1999 - books.google.com
Stable isotopes do not emit harmful radiation. This is commonly seen as the main reason for using stable rather than radioactive isotopes to study human metabolism. However, stable …
Number of citations: 0 books.google.com
J Tian, P Sang, P Gao, R Fu, D Yang… - Journal of separation …, 2009 - Wiley Online Library
Metabolomics influences many aspects of life sciences including microbiology. Here, we describe the systematic optimization of metabolic quenching and a sample derivatization …
YY Qu, R Zhao, HL Zhang, Q Zhou, FJ Xu, X Zhang… - Cancer research, 2020 - AACR
These findings uncover molecular mechanisms underlying lipid accumulation in ccRCC, suggesting the AMPK–GATA3–ECHS1 pathway as a potential therapeutic target and …
Number of citations: 77 aacrjournals.org
M Oseeva - 2021 - dspace.cuni.cz
… 13C0H32O2 as 100% then the relative abundance of palmitic acid-1-13C would be 17.3%, which corresponds to the height of the measured M+1 peak of palmitic acid presented in the …
Number of citations: 0 dspace.cuni.cz

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